![molecular formula C27H32N2O7 B1228695 2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid CAS No. 83917-57-1](/img/structure/B1228695.png)
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is a novel pyrrole ether antibiotic produced by a Streptomyces culture isolated from a soil sample collected in Wyoming . It is a divalent cation ionophore, meaning it can transport divalent cations across cell membranes. This compound is structurally related to A23187 and has shown significant biological activities .
Preparation Methods
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is produced through fermentation by a specific strain of Streptomyces . The strain, identified as NRRL 12350, was isolated from soil and cultured under specific conditions to produce the antibiotic . The fermentation process involves growing the Streptomyces culture on ISP 2 agar at 28°C for two weeks . The antibiotic is then isolated and purified from the culture medium .
Chemical Reactions Analysis
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including complexation with divalent cations such as magnesium and calcium . The compound’s cation binding sequence is Mg2+ > Ca2+ > Sr2+ > Ba2+ > Li+, Na+, Rb+, K+, Cs+ . This ionophore property allows it to transport these cations across cell membranes, which is crucial for its biological activity .
Scientific Research Applications
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid has several scientific research applications due to its unique ionophore properties. It is used in biochemical and pharmacological studies to investigate ion transport mechanisms and the role of divalent cations in cellular processes .
Mechanism of Action
The mechanism of action of 2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid involves its ability to transport divalent cations across cell membranes . This ionophore property disrupts the ionic balance within cells, leading to various biological effects. The compound specifically targets divalent cations such as magnesium and calcium, which are essential for many cellular processes .
Comparison with Similar Compounds
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is structurally related to other pyrrole ether antibiotics such as A23187 and cezomycin . These compounds share similar ionophore properties and can transport divalent cations across cell membranes . this compound is unique in its specific cation binding sequence and its ability to transport a broader range of cations compared to other similar compounds .
Properties
CAS No. |
83917-57-1 |
|---|---|
Molecular Formula |
C27H32N2O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O7/c1-14-8-10-27(11-9-15(2)25(36-27)16(3)24(31)17-5-4-12-28-17)35-20(14)13-21-29-23-19(34-21)7-6-18(30)22(23)26(32)33/h4-7,12,14-16,20,25,28,30H,8-11,13H2,1-3H3,(H,32,33)/t14-,15-,16?,20-,25?,27?/m1/s1 |
InChI Key |
DXLFHVNETQTLLA-QBYXERAJSA-N |
SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Isomeric SMILES |
C[C@@H]1CCC2(CC[C@H](C(O2)C(C)C(=O)C3=CC=CN3)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Synonyms |
antibiotic X 14885A NRRL 12350 NRRL-12350 X 14885A X-14885A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



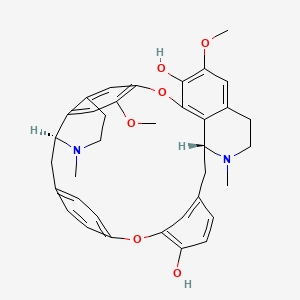
![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)
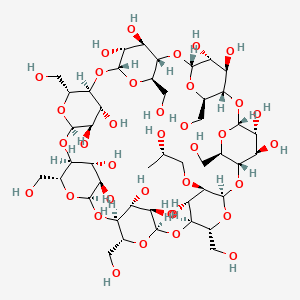
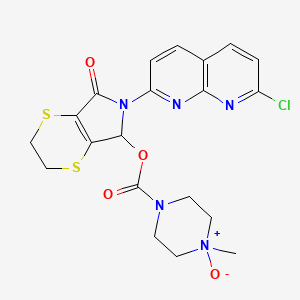
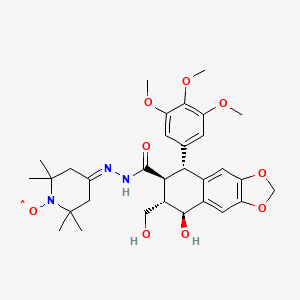

![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1228629.png)


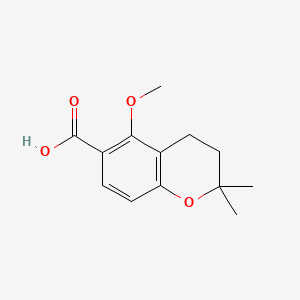
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
